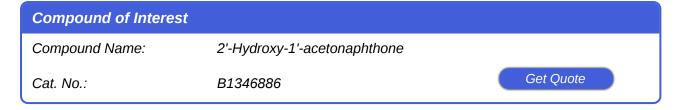


Application Notes and Protocols: Synthesis of 2'-Hydroxy-1'-acetonaphthone via Fries Rearrangement

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of **2'-Hydroxy-1'-acetonaphthone** from **1**-naphthyl acetate through a Lewis acid-catalyzed Fries rearrangement. Hydroxyaryl ketones are crucial intermediates in the synthesis of various pharmaceuticals and other fine chemicals.[1][2] The Fries rearrangement offers a direct and efficient pathway for the preparation of these valuable compounds.[3] This guide outlines the reaction mechanism, optimized reaction conditions, and a step-by-step protocol for both the preparation of the starting material, **1**-naphthyl acetate, and its subsequent rearrangement to the target product.

Introduction

The Fries rearrangement is a name reaction in organic chemistry that involves the transformation of a phenolic ester into a hydroxy aryl ketone using a Lewis acid catalyst.[4] The reaction is selective for the ortho and para positions, and the product distribution can be influenced by reaction conditions such as temperature and solvent polarity.[1][4] Generally, lower temperatures favor the formation of the para-isomer, while higher temperatures promote the formation of the ortho-isomer.[1][4] In the case of 1-naphthyl acetate, the acyl group migrates to the 2-position (ortho) or 4-position (para) of the naphthalene ring. This protocol



focuses on conditions that favor the formation of the ortho-isomer, **2'-Hydroxy-1'-acetonaphthone**.

Reaction Mechanism

The accepted mechanism for the Fries rearrangement involves the initial coordination of the Lewis acid (e.g., AlCl₃) to the carbonyl oxygen of the ester. This is followed by the formation of an acylium ion intermediate, which then acts as an electrophile in an electrophilic aromatic substitution reaction with the naphthyl ring. The ortho-product is often favored at higher temperatures due to the formation of a more stable bidentate complex with the Lewis acid.[1]



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Caption: Mechanism of the Fries rearrangement for the synthesis of **2'-Hydroxy-1'-acetonaphthone**.

Experimental Protocols Part 1: Synthesis of 1-Naphthyl Acetate

This protocol describes the synthesis of the starting material, 1-naphthyl acetate, from 1-naphthol and acetic anhydride.

Materials:



- 1-Naphthol
- Acetic Anhydride
- 3 M Sodium Hydroxide (NaOH) solution
- Crushed Ice
- Beaker (250 mL)
- Stirring rod
- Filtration apparatus (Buchner funnel, filter paper, vacuum flask)

Procedure:

- In a 250 mL beaker, dissolve 2.0 g of 1-naphthol in 5 mL of 3 M NaOH solution.
- To the resulting solution, add 5 mL of acetic anhydride.
- Add 10-20 g of crushed ice to the mixture.
- Stir the mixture vigorously for 10-15 minutes. The product, 1-naphthyl acetate, will separate as a solid.[5]
- Collect the solid product by vacuum filtration and wash it with cold water.
- Dry the product thoroughly. The expected melting point is 49°C.[5]

Part 2: Fries Rearrangement of 1-Naphthyl Acetate to 2'-Hydroxy-1'-acetonaphthone

This protocol details the Lewis acid-catalyzed rearrangement of 1-naphthyl acetate.

Materials:

- 1-Naphthyl Acetate (prepared in Part 1)
- Anhydrous Aluminum Chloride (AlCl₃)



- Nitrobenzene (solvent)
- Round-bottom flask (100 mL)
- Water bath
- Heating mantle
- Ice bath
- Steam distillation apparatus
- Separatory funnel
- Drying agent (e.g., anhydrous sodium sulfate)
- Rotary evaporator

Procedure:

- In a 100 mL round-bottom flask, place a mixture of 1-naphthyl acetate (1 mole equivalent) and anhydrous AlCl₃ (3.3 mole equivalents).[5]
- Add a minimal amount of nitrobenzene to serve as a solvent (e.g., 5 mL for 2 g of starting material).[5]
- Heat the mixture on a water bath at 100°C for 2 hours.[5]
- After the reaction is complete, cool the flask in an ice bath.
- Carefully add ice-cold water to the reaction mixture to decompose the aluminum chloride complex.
- Perform steam distillation to remove the nitrobenzene and any unreacted starting material. The product, **2'-Hydroxy-1'-acetonaphthone**, will also be carried over with the steam.
- Collect the distillate and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).



- Wash the organic layer with water and then with a saturated brine solution.
- Dry the organic layer over anhydrous sodium sulfate.
- Remove the solvent using a rotary evaporator to obtain the crude product.
- The product can be further purified by column chromatography or recrystallization. The expected melting point of **2'-Hydroxy-1'-acetonaphthone** is approximately 100°C.[5]

Data Presentation

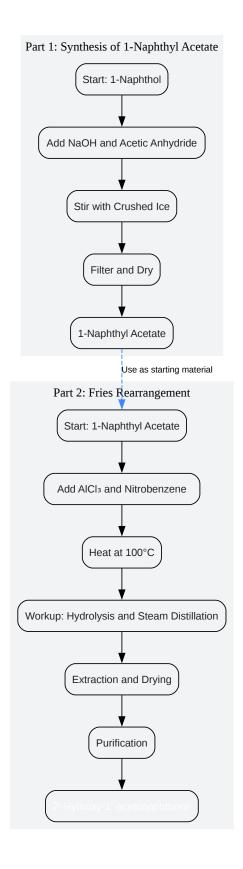
The following table summarizes typical reaction conditions and reported yields for the Fries rearrangement of naphthyl acetates.

Starting Material	Catalyst	Solvent	Temper ature (°C)	Time (h)	Product (s)	Yield (%)	Referen ce
1- Naphthyl Acetate	AlCl₃	Nitrobenz ene	100	2	2-Acetyl- 1- naphthol	Not specified	[5]
2- Naphthyl Acetate	AlCl₃	Nitrobenz ene	100	2	1-Acetyl- 2- naphthol	~87% (based on 2.6g from 2g)	[5]
Phenyl Acetate	AlCl₃	Nitrobenz ene	Varies	Varies	o- & p- hydroxya cetophen one	Varies	[6][7]
Phenyl Acetate	p- Toluene sulphonic acid	Solvent- free	Varies	Varies	o- & p- hydroxya cetophen one	Up to 90% (ortho)	[8][9]

Experimental Workflow



The following diagram illustrates the overall workflow for the synthesis of **2'-Hydroxy-1'-acetonaphthone**.





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Caption: Workflow for the synthesis of 2'-Hydroxy-1'-acetonaphthone.

Concluding Remarks

The Fries rearrangement is a robust and versatile method for the synthesis of hydroxyaryl ketones. The protocols provided herein offer a reliable procedure for the preparation of **2'-Hydroxy-1'-acetonaphthone**. Researchers should be aware that the reaction conditions, particularly the choice of Lewis acid, solvent, and temperature, can significantly impact the yield and the ortho/para product ratio. Therefore, optimization of these parameters may be necessary for specific applications. Alternative, more environmentally friendly catalysts such as p-toluene sulphonic acid or solvent-free mechanochemical methods have also been reported and may be considered for a greener synthetic approach.[6][7][8][9]

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- To cite this document: BenchChem. [Application Notes and Protocols: Synthesis of 2'-Hydroxy-1'-acetonaphthone via Fries Rearrangement]. BenchChem, [2025]. [Online PDF].



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